Cgp 20376

Descripción

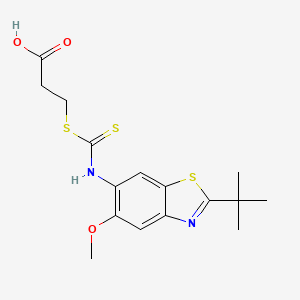

The compound "Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)-" is a structurally complex derivative of propanoic acid. Its core structure includes a benzothiazole ring substituted with a tert-butyl (1,1-dimethylethyl) group at position 2, a methoxy group at position 5, and an amino group at position 4. These substituents are linked via a thioxomethylthio (-S-C(=S)-S-) moiety to the propanoic acid backbone at the third carbon.

Propiedades

Número CAS |

81059-04-3 |

|---|---|

Fórmula molecular |

C16H20N2O3S3 |

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

3-[(2-tert-butyl-5-methoxy-1,3-benzothiazol-6-yl)carbamothioylsulfanyl]propanoic acid |

InChI |

InChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20) |

Clave InChI |

SGSGNVTYYAWSKN-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)N=C(S)SCCC(=O)O)OC |

SMILES canónico |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |

Apariencia |

Solid powder |

Otros números CAS |

81059-04-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CGP 20376 CGP-20376 N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe |

Origen del producto |

United States |

Métodos De Preparación

CGP-20376 se sintetiza como un derivado de 5-metoxil-6-ditiocarbámico-S-(2-carboxi-etil) éster de benzotiazol . La ruta sintética involucra la reacción de benzotiazol con derivados de metoxi y ácido ditiocarbámico bajo condiciones específicas. Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

CGP-20376 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

CGP-20376 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los derivados de benzotiazol.

Mecanismo De Acción

CGP-20376 ejerce sus efectos a través de múltiples mecanismos:

Actividad Antihelmíntica: El compuesto interrumpe la motilidad y viabilidad de los gusanos parásitos al interferir con sus procesos metabólicos.

Modulación de la Actividad de los Eosinófilos: Modula el estallido respiratorio de los eosinófilos, que son células inmunitarias involucradas en la respuesta del cuerpo a las infecciones parasitarias.

Propiedades Antifibrillatorias: Se ha demostrado que CGP-20376 tiene efectos dependientes de la dosis en la actividad eléctrica del corazón, lo que podría reducir el riesgo de fibrilación.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Nomenclature

The compound’s nomenclature follows IUPAC guidelines for thio derivatives, where the "thioxomethylthio" group denotes the replacement of oxygen with sulfur in specific positions . Comparatively, other propanoic acid derivatives, such as haloxyfop and fluazifop (aryloxyphenoxypropionate herbicides), feature phenoxy groups attached to the propanoic acid backbone instead of benzothiazolyl-thio moieties .

Functional Group Analysis

- Benzothiazole vs. Phenoxy Groups: The benzothiazole ring in the target compound is a heterocyclic aromatic system, contrasting with the diphenylether structures in haloxyfop and fluazifop. Benzothiazoles are known for their bioactivity in agrochemicals due to their ability to disrupt enzyme function or act as enzyme inhibitors.

- Thio vs.

Physicochemical Properties (Inferred)

Actividad Biológica

Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- (CAS Number: 81059-04-3), is a complex organic compound with significant biological activity. Its unique structure, characterized by a propanoic acid backbone and various functional groups, positions it as a subject of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- is C16H20N2O3S3, with a molecular weight of approximately 384.54 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3S3 |

| Molecular Weight | 384.54 g/mol |

| CAS Number | 81059-04-3 |

| SMILES | COc1cc2nc(sc2cc1NC(=S)SCCC(=O)O)C(C)(C)C |

The biological activity of propanoic acid derivatives often involves modulation of various biochemical pathways. Research indicates that the compound may exhibit:

- Antioxidant Activity : The presence of thioxomethyl and benzothiazole groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

Case Studies and Research Findings

-

Antioxidant Studies :

A study evaluated the antioxidant capacity of benzothiazole derivatives, revealing that compounds with similar structures to propanoic acid exhibited significant radical-scavenging activity. This suggests potential applications in preventing oxidative damage in biological systems . -

Antimicrobial Activity :

Research on thiazole derivatives has shown promising results against Gram-positive bacteria. The structural similarities between these compounds and propanoic acid suggest that it may possess comparable antimicrobial properties . -

Enzyme Interaction :

Investigations into the inhibition of specific enzymes by thioxomethyl derivatives indicate that propanoic acid may modulate enzyme activity related to inflammatory responses. This could have implications for developing anti-inflammatory agents .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.